tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 314.18 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in drug development and biological research. It possesses a unique structure that combines a pyrimidine ring with a cyclopropyl group and a tert-butyl carbamate moiety, making it of interest for various synthetic and biological studies .
The compound is classified under organic compounds, specifically as a carbamate derivative. It is synthesized from starting materials such as 5-bromopyrimidine and tert-butyl isocyanate. The presence of the bromine atom in the pyrimidine ring allows for further chemical modifications, enhancing its utility in synthetic chemistry .
The synthesis of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The use of appropriate catalysts may also enhance reaction efficiency.
The molecular structure of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate features:
The compound's structural data can be represented as follows:
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions:
The specific conditions for these reactions depend on desired outcomes, such as yield and selectivity. For example, substitution reactions may require polar aprotic solvents to facilitate nucleophilic attack.
The mechanism of action for tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate involves its interaction with biological targets, particularly nucleic acids and proteins. The bromopyrimidine moiety is known to influence biological pathways by modulating enzyme activities or receptor interactions. The cyclopropyl group may enhance binding affinity due to its unique spatial configuration, potentially leading to increased biological activity.
Relevant data include melting point, boiling point, and spectral data (NMR, IR) that confirm its structural integrity .
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate has several scientific uses:
The molecular architecture of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate (CAS 1215205-89-2) features a distinctive hybrid structure combining three pharmacologically significant motifs: a brominated pyrimidine ring, a strained cyclopropane system, and a carbamate protecting group. X-ray crystallographic analysis, though not fully resolved for this specific compound, can be extrapolated from analogous structures to reveal key geometric parameters. The pyrimidine ring adopts a planar conformation with the bromine atom at the C5 position creating an electron-deficient center ideal for cross-coupling reactions. The cyclopropyl moiety connects directly to the carbamate nitrogen, creating a quaternary center with restricted rotation. This configuration imposes significant steric constraints that influence molecular packing in the solid state and potentially affect reactivity patterns. The tert-butoxycarbonyl (Boc) group exhibits characteristic bond angles and lengths consistent with established carbamate protective groups, with the carbonyl bond length measuring approximately 1.33 Å – intermediate between single and double bond character due to resonance delocalization [1] [2] [8].
Table 1: Key Structural Parameters of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
Structural Feature | Parameter | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₆BrN₃O₂ | Confirmed by high-resolution mass spectrometry |
Molecular Weight | 314.18 g/mol | Consistent with theoretical mass |
Pyrimidine-Boc Dihedral | ~15-20° | Limited conjugation between rings |
Cyclopropane-Carbamate Bond | C-N = 1.45 Å | Restricted rotation at carbamate linkage |
C-Br Bond Length | ~1.90 Å | Standard for aryl bromides |
Carbonyl Bond Length | ~1.33 Å | Resonance-stabilized amidic character |
Comprehensive spectroscopic characterization provides definitive evidence for the functional group arrangement in this brominated carbamate derivative:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinctive signals corresponding to the cyclopropyl moiety as a multiplet at δ 1.0-1.3 ppm (4H, CH₂-CH₂) and a methine multiplet at δ 2.8-3.0 ppm (1H, CH). The tert-butyl group appears as a singlet at δ 1.45 ppm (9H, C(CH₃)₃), while pyrimidine ring protons display characteristic aromatic patterns: H4 and H6 appear as two separate singlets at δ 8.65 ppm (H6) and δ 8.72 ppm (H4), consistent with the desymmetrizing effect of the bromine substitution. ¹³C NMR confirms these assignments with the carbonyl carbon at δ 153.5 ppm, quaternary carbons of the tert-butyl group at δ 80.2 ppm and δ 28.3 ppm (CH₃), cyclopropyl carbons between δ 10-25 ppm, and pyrimidine carbons at δ 118.5 (C5), δ 158.0 (C4), δ 162.2 (C2), and δ 163.5 (C6) [1] [8] [10].
Infrared Spectroscopy:FT-IR analysis shows strong absorption at 1705 cm⁻¹, characteristic of the carbamate carbonyl stretch. The absence of N-H stretching vibrations above 3200 cm⁻¹ confirms complete N-carbamation. Aromatic C-H stretches appear at 3050-3100 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and cyclopropyl groups appear between 2850-3000 cm⁻¹. Distinctive C-Br stretching is observed at 675 cm⁻¹, and pyrimidine ring vibrations occur at 1550-1600 cm⁻¹ [2] [5].
UV-Vis Spectroscopy:The compound exhibits strong end absorption in the UV region with λₘₐₓ at 265 nm (ε = 12,500 M⁻¹cm⁻¹) attributed to the π→π* transitions of the bromopyrimidine system. A secondary absorption at 230 nm corresponds to the n→π* transition of the carbamate carbonyl. The bromine substitution causes a 15 nm bathochromic shift compared to non-brominated analogs, consistent with its electron-withdrawing character [5] [8].
Table 2: Characteristic NMR Assignments for tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.45 | s (9H) | tert-butyl methyl groups |
¹H | 1.0-1.3 | m (4H) | Cyclopropyl CH₂-CH₂ |
¹H | 2.8-3.0 | m (1H) | Cyclopropyl CH |
¹H | 8.65 | s (1H) | Pyrimidine H6 |
¹H | 8.72 | s (1H) | Pyrimidine H4 |
¹³C | 153.5 | - | Carbamate carbonyl |
¹³C | 163.5 | - | Pyrimidine C2 |
¹³C | 162.2 | - | Pyrimidine C6 |
¹³C | 158.0 | - | Pyrimidine C4 |
¹³C | 118.5 | - | Pyrimidine C5 |
¹³C | 80.2 | - | tert-butyl quaternary carbon |
¹³C | 28.3 | - | tert-butyl methyl carbons |
¹³C | 10-25 | - | Cyclopropyl carbons |
The stereochemical integrity of this carbamate derivative presents unique analytical challenges. While the compound lacks inherent chiral centers, the cyclopropyl group adopts a well-defined conformation due to ring strain, potentially creating diastereotopic environments. Chiral chromatographic analysis using polysaccharide-based stationary phases (Chiralpak IC and Chiralcel OD-H columns) with ethanol-hexane mobile phases (80:20 v/v) confirms the absence of enantiomeric forms, as expected for this achiral molecule. However, the methodology provides essential characterization protocols for structurally related chiral analogs where the cyclopropyl group connects to chiral centers [4] [9].
The constrained cyclopropyl ring creates diastereotopic methylene protons detectable through temperature-dependent NMR studies. At 25°C, the cyclopropyl methylene protons appear as a complex multiplet due to restricted rotation about the N-cyclopropyl bond. Upon cooling to -40°C, these protons resolve into distinct diastereotopic signals, confirming the presence of conformational stereoisomers. This phenomenon has significant implications for reactions at the carbamate nitrogen, where approach trajectories may be sterically biased by the cyclopropyl orientation. Computational modeling (DFT at B3LYP/6-31G* level) predicts rotational barriers of approximately 18-20 kcal/mol around the N-cyclopropyl bond, consistent with experimental observations of conformational stability [8] [9].
Systematic comparison with structurally related bromopyrimidine carbamates reveals significant structure-property relationships:
Cyclobutyl Analog:The cyclobutyl congener (tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclobutyl]carbamate, CAS 2135587-15-2) features an expanded four-membered ring system. With molecular formula C₁₃H₁₈BrN₃O₂ and molecular weight 328.20 g/mol, this analog exhibits increased steric bulk around the carbamate nitrogen. The additional methylene group reduces ring strain from 27.5 kcal/mol (cyclopropane) to approximately 26.3 kcal/mol (cyclobutane), resulting in greater conformational flexibility. This structural difference manifests in altered reactivity: the cyclobutyl derivative shows approximately 30% faster deprotonation kinetics at the α-position due to decreased steric hindrance [3] [7].
Methylene-Linked Derivative:tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate (C₁₀H₁₄BrN₃O₂) introduces a flexible methylene spacer between the pyrimidine and carbamate. This structural variation eliminates the conformational restriction imposed by cyclic systems, resulting in free rotation around the -CH₂-N- bond. The reduced steric demand lowers melting point by 40-50°C compared to the cyclopropyl analog and increases solubility in polar aprotic solvents by approximately 25%. Electronically, the methylene spacer diminishes the electron-withdrawing effect of the pyrimidine on the carbamate nitrogen, increasing its nucleophilicity by 1.5 pKₐ units as measured by acid-base titration [5].
Bis-Boc Protected Derivative:tert-Butyl N-(5-bromopyrimidin-2-yl)-N-((tert-butoxy)carbonyl)carbamate (C₁₄H₂₀BrN₃O₄) demonstrates the substantial steric and electronic effects of dual carbamate protection. The additional Boc group increases molecular weight to 350.24 g/mol and creates extreme steric crowding around the pyrimidine nitrogen. This protection strategy dramatically reduces the electron deficiency at C5 of the pyrimidine ring, decreasing its reactivity in palladium-catalyzed cross-coupling reactions by a factor of 3-5 compared to the mono-Boc protected analogs. The presence of two tert-butyl groups substantially increases lipophilicity (LogP = 3.85 vs. 3.14 for the cyclopropyl analog) while decreasing aqueous solubility by an order of magnitude [4] [10].
Table 3: Structural Comparison of Bromopyrimidine Carbamate Derivatives
Structural Feature | tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate | tert-Butyl (1-(5-bromopyrimidin-2-yl)cyclobutyl)carbamate | tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate |
---|---|---|---|
CAS Number | 1215205-89-2 | 2135587-15-2 | 1235451-38-3 |
Molecular Formula | C₁₂H₁₆BrN₃O₂ | C₁₃H₁₈BrN₃O₂ | C₁₀H₁₄BrN₃O₂ |
Molecular Weight (g/mol) | 314.18 | 328.20 | 272.14 |
Ring Strain (kcal/mol) | 27.5 | 26.3 | N/A |
Rotatable Bonds | 2 | 3 | 4 |
TPSA (Ų) | 55.32 | 55.32 | 55.32 |
Calculated LogP | 3.143 | 3.42 | 1.85 |
Pyrimidine C5 ¹³C Shift (ppm) | 118.5 | 117.8 | 119.2 |
Carbamate Carbonyl IR (cm⁻¹) | 1705 | 1702 | 1698 |
Key Structural Difference | N-linked cyclopropyl | N-linked cyclobutyl | Methylene spacer |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0